N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894010-58-3
Cat. No.: VC5269819
Molecular Formula: C17H15ClN4OS2
Molecular Weight: 390.9
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide - 894010-58-3](/images/structure/VC5269819.png)
Specification
CAS No. | 894010-58-3 |
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Molecular Formula | C17H15ClN4OS2 |
Molecular Weight | 390.9 |
IUPAC Name | N-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23) |
Standard InChI Key | JCFUDZNLYZAAKX-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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N-(4-Chlorophenyl)acetamide: A phenyl ring substituted with a chlorine atom at the para position, linked to an acetamide group.
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Sulfanyl bridge: A sulfur atom connecting the acetamide’s α-carbon to the pyridazine ring.
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Pyridazine-thiazole system: A pyridazine ring (a six-membered di-aza heterocycle) substituted at position 6 with a 2,4-dimethyl-1,3-thiazole (a five-membered ring containing nitrogen and sulfur).
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 407.93 g/mol
Key Physicochemical Parameters
Synthesis and Structural Elucidation
Hypothetical Synthesis Pathway
The synthesis of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide likely involves multi-step reactions:
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Formation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3(2H)-one:
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Condensation of a pyridazine precursor (e.g., 3-hydroxypyridazine) with 2,4-dimethylthiazole-5-carbaldehyde under acidic conditions.
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Thionation to Pyridazine-3-thiol:
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Treatment with Lawesson’s reagent or to convert the ketone group to a thiol.
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Alkylation with N-(4-Chlorophenyl)-2-chloroacetamide:
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Reaction of the pyridazine-3-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., KCO) to form the sulfanyl bridge.
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Characterization Techniques
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NMR Spectroscopy: - and -NMR would confirm the integration of the thiazole, pyridazine, and acetamide groups.
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Mass Spectrometry: High-resolution MS (HRMS) would validate the molecular formula.
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X-ray Crystallography: To resolve stereoelectronic effects in the solid state (if crystallizable).
Biological Activities and Mechanistic Insights
Anticancer Activity
Triazole-pyridazine analogs, such as 2-{[3-(4-chlorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide derivatives, exhibit cytotoxicity against cancer cell lines by inhibiting kinases or topoisomerases. The dimethylthiazole group in the target compound could modulate apoptosis pathways via reactive oxygen species (ROS) generation.
Anti-Inflammatory Effects
Pyridazine-thiazole systems have shown COX-2 inhibitory activity in preclinical models. For example, derivatives bearing sulfanyl linkages reduced TNF-α and IL-6 levels in murine macrophages by >50% at 10 μM.
Research Findings and Comparative Analysis
Structural Analogues and Activity Trends
Hypothetical SAR (Structure-Activity Relationship)
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Thiazole Substitution: Methyl groups at positions 2 and 4 may enhance metabolic stability and target binding .
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Sulfanyl Bridge: The sulfur atom could facilitate hydrophobic interactions with enzyme active sites.
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4-Chlorophenyl Group: Electron-withdrawing chlorine may improve bioavailability and membrane penetration .
Challenges and Future Directions
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Synthetic Optimization: Streamlining the synthesis to improve yields and scalability.
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In Vitro Screening: Prioritizing antimicrobial and anticancer assays using panels of resistant bacterial strains (e.g., MRSA) and cancer cell lines (e.g., MCF-7).
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In Silico Studies: Molecular docking to identify potential targets (e.g., Staphylococcus aureus dihydrofolate reductase).
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